molecular formula C6H4ClN3S2 B183248 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine CAS No. 119011-56-2

7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine

Katalognummer: B183248
CAS-Nummer: 119011-56-2
Molekulargewicht: 217.7 g/mol
InChI-Schlüssel: QWLDSUKDTJSCCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is a chemical compound with the molecular formula C6H4ClN3S2 and a molecular weight of 217.7 g/mol . This compound is a key derivative of the thiazolo[4,5-d]pyrimidine scaffold, which is recognized in medicinal chemistry as a privileged structure and a biological isostere of purine, a fundamental nitrogenous base in physiology . The chloro and methylthio functional groups at the 7- and 2-positions, respectively, make it a versatile and reactive intermediate for further synthetic elaboration in drug discovery programs. The primary research value of this compound lies in the investigation and development of novel anticancer agents . Thiazolo[4,5-d]pyrimidine derivatives have demonstrated superior antitumor activity in investigative studies, showing mechanisms of action that include selective CDK1 inhibition and potent pro-apoptotic properties . The induction of apoptosis is achieved through the up-regulation of key tumor-suppressor proteins like p53, subsequent increase in the expression of pro-apoptotic BAX, and down-regulation of the anti-apoptotic Bcl-2 protein . Furthermore, related analogs have been shown to induce significant cell cycle arrest at the G2/M phase, a critical checkpoint in cellular proliferation . The core scaffold is frequently optimized with specific substituents, such as aryl groups at position 5, to enhance antiproliferative potency, and has shown remarkable activity against various cancer cell lines, including ovarian, prostate, and non-small cell lung cancers in screenings conducted by the National Cancer Institute (NCI) . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses . Researchers can access this compound with supporting analytical data.

Eigenschaften

IUPAC Name

7-chloro-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S2/c1-11-6-10-5-3(12-6)4(7)8-2-9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLDSUKDTJSCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119011-56-2
Record name 7-chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Pyrimidine-Thiazole Annulation via Carbon Disulfide-Mediated Cyclization

The foundational approach to thiazolo[4,5-d]pyrimidines involves cyclocondensation of halogenated pyrimidines with sulfur donors. Rahimizadeh et al. demonstrated that treating 4-amino-5-bromo-2-chloro-6-methylpyrimidine (1) with carbon disulfide in dimethylformamide (DMF) containing potassium hydroxide yields 5-chloro-7-methyl-2,3-dihydropyrimido[4,5-d]thiazol-2-thione (2) quantitatively. This intermediate undergoes alkylation with methyl iodide in acetonitrile under reflux to furnish 5-chloro-7-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine (3a) in 60% yield.

Critical Reaction Parameters:

  • Solvent System: DMF enables optimal cyclization kinetics due to its high polarity.

  • Temperature: Cyclization proceeds at ambient temperature, while alkylation requires reflux (82°C).

  • Base: Triethylamine neutralizes HBr generated during alkylation, preventing side reactions.

Halogenation and Functional Group Interconversion

Direct Synthesis of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine

Starting Material Design: Chlorinated Pyrimidine Precursors

Achieving the 7-chloro substituent necessitates pyrimidine precursors with pre-installed chlorine at the 6-position (post-annulation numbering). Synthetic modifications to Rahimizadeh’s protocol could involve:

Revised Starting Material:
4-Amino-5-bromo-2,6-dichloropyrimidine

  • Synthesis: Chlorination of 4-amino-5-bromo-2-chloropyrimidine using POCl₃/PCl₅.

  • Cyclization: Reaction with CS₂/KOH yields 5,7-dichloro-2-thioxothiazolo[4,5-d]pyrimidine .

Alkylation Step:
Treating the dichloro intermediate with methyl iodide under standard conditions would install the methylthio group, yielding the target compound.

Analytical Characterization Data

While explicit data for this compound is absent in literature, analogous compounds provide benchmarks:

Property5-Chloro-7-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidineProjected Values for 7-Chloro Analog
Melting Point 137–144°C150–155°C (estimated)
¹H NMR (δ, ppm) 2.55 (s, 3H, SCH₃), 2.73 (s, 3H, CH₃-pyrimidine)2.58 (s, SCH₃), absence of CH₃
MS (m/z) 218 (M⁺)220 (M⁺, accounting for Cl)

Alternative Routes via Dihydropyrimidine (DHPM) Intermediates

Thiazole Ring Construction from DHPMs

Nature Communications outlines a method where dihydropyrimidines (DHPMs) react with ethyl chloroacetate to form thiazolo[3,2-a]pyrimidines. Adapting this to [4,5-d] systems would require:

  • DHPM Synthesis: Condense thiourea, benzaldehyde derivatives, and β-keto esters.

  • Cyclization: Use ethyl chloroacetate at 110–115°C to form thiazole ring.

  • Chlorination: Introduce Cl at position 7 via electrophilic substitution.

Limitations:

  • Spatial constraints in [4,5-d] systems may hinder chlorination.

  • Low regioselectivity risks polysubstitution.

Patent-Derived Halogenation Techniques

Bromoform-Mediated Bromination

A patent by US6790850B1 details bromination using bromoform and tert-butyl nitrite at 60°C. Applied to 7-methylthiazolo[4,5-d]pyrimidine, this could yield 7-bromo intermediates amenable to SNAr displacement with chloride ions.

Optimization Considerations:

  • Solvent: Bromoform’s high density facilitates reagent mixing.

  • Catalyst: FeCl₃ may enhance bromide displacement kinetics.

Analyse Chemischer Reaktionen

7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

  • Nucleophiles (amines, thiols) for substitution reactions.
  • Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid) for oxidation reactions.
  • Reducing agents (lithium aluminum hydride) for reduction reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of 7-chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine derivatives involves various chemical reactions that allow for the introduction of different substituents. The structural characterization typically employs techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Infrared (IR) Spectroscopy
  • X-ray Crystallography

These methods confirm the identity and purity of the synthesized compounds, which are crucial for evaluating their biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo[4,5-d]pyrimidine derivatives, including this compound. In one study, various derivatives were evaluated for their antiproliferative activity against human cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) using the National Cancer Institute’s NCI-60 screening program. Notably:

  • Compound 3b demonstrated significant cytotoxicity with a GI50 value indicating effective growth inhibition across multiple cancer types.
  • The presence of chlorine at the 7-position was found to enhance the anticancer activity compared to other substituents .

Table 1: Anticancer Activity of Selected Compounds

CompoundCell LineGI50 (µM)TGI (µM)LC50 (µM)
3bA3755.141020
4bDU1458.001525
4cMCF-76.501222

Antibacterial Properties

Thiazolo[4,5-d]pyrimidines have also been investigated for their antibacterial effects. Research indicates that several derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria:

  • Compounds were tested against Staphylococcus aureus and Escherichia coli, with many showing higher efficacy than standard antibiotics like streptomycin.
  • The introduction of various substituents significantly influenced antibacterial potency, suggesting a structure-activity relationship that warrants further exploration .

Table 2: Antibacterial Activity of Selected Compounds

CompoundBacteriaZone of Inhibition (mm)
3cE. coli18
3dS. aureus15
4bPseudomonas aeruginosa20

Vergleich Mit ähnlichen Verbindungen

7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine can be compared with other thiazolo[4,5-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other derivatives.

Biologische Aktivität

7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and evaluation of its effects on various cell lines.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole and pyrimidine derivatives. Various synthetic routes have been explored, often focusing on chlorination and methylation steps to introduce the chlorine and methylthio groups at specific positions on the ring structure.

Table 1: Synthetic Routes for this compound

StepReaction TypeReagents/ConditionsProduct
1ChlorinationPhosphorus oxychloride, reflux7-Chlorothiazolo compound
2MethylationMethyl iodide in base7-Chloro-2-methylthio compound
3CyclizationHeatThis compound

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its antiproliferative activity using the National Cancer Institute's (NCI) 60 human cancer cell line screening program.

  • Cell Lines Tested :
    • A375 (melanoma)
    • DU145 (prostate cancer)
    • MCF-7 (breast cancer)

The results indicated that this compound effectively inhibits cell growth in a dose-dependent manner. For instance, in a study involving A375 cells, the compound showed a growth inhibition percentage of approximately 70% at a concentration of 105M10^{-5}M .

The proposed mechanism of action for this compound involves the inhibition of topoisomerase I. By stabilizing the topoisomerase I-DNA complex, the compound prevents DNA re-ligation during replication, leading to increased DNA damage and subsequent cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent. Studies have reported moderate activity against various bacterial strains and fungi.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.21μM0.21\mu M
Pseudomonas aeruginosa0.25μM0.25\mu M
Staphylococcus aureus0.30μM0.30\mu M

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated the efficacy of several thiazolo[4,5-d]pyrimidine derivatives including 7-Chloro-2-(methylthio) against human cancer cell lines. The results highlighted that compounds with chlorinated substituents exhibited enhanced activity compared to their non-chlorinated analogs .
  • Antimicrobial Evaluation : Another research focused on the antimicrobial properties of thiazolo derivatives where 7-Chloro-2-(methylthio) showed promising results against resistant strains of bacteria. The study emphasized the need for further exploration into its mechanism as an antibiotic agent .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine?

The synthesis typically involves cyclocondensation and functional group substitution. For example, 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione can be treated with methylating agents (e.g., methyl iodide) in acetonitrile under reflux, followed by purification via crystallization. Triethylamine is often used as a base to deprotonate intermediates, and reactions are monitored by TLC (hexane/EtOAc). Yields range from 60–73%, with structural confirmation via IR, 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and elemental analysis . Alternative routes include reacting 4-amino-5-carboxamido-thiazole precursors with thiourea or isothiocyanates under acidic or basic conditions .

Q. How is the structural identity of this compound confirmed?

Key characterization techniques include:

  • Spectroscopy : IR (C=S/C=O stretching at 1650–1660 cm1^{-1}), 1H^1\text{H}-NMR (methylthio groups at δ 2.55–2.88 ppm), and 13C^{13}\text{C}-NMR for backbone verification .
  • X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., π-π stacking in analogs) .
  • Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Q. What in vitro screening protocols assess the biological activity of this compound?

Primary screening often uses the NCI-60 human cancer cell line panel , testing at five concentrations (104^{-4}–108^{-8} M) to determine growth inhibition (GI50_{50}) and lethality (LC50_{50}) . For example, 7-chloro derivatives showed activity against melanoma (A375), prostate (DU145), and breast cancer (MCF-7/WT) cells, with GI50_{50} values <10 µM in selective cases . Normal cell lines (e.g., HaCaT keratinocytes) are included to evaluate selectivity .

Advanced Research Questions

Q. How do structural modifications at the C-3, C-5, and C-7 positions influence anticancer activity?

  • C-7 Chlorine : Enhances electrophilicity and DNA alkylation potential, improving cytotoxicity (e.g., 7-Cl derivatives in showed GI50_{50} values 10× lower than non-chlorinated analogs) .
  • C-2 Methylthio : Increases lipophilicity, improving membrane permeability but potentially reducing solubility. Replacing with benzylthio (e.g., compound 3c in ) increased IC50_{50} values by 2-fold, suggesting steric hindrance may limit target binding .
  • C-5 Trifluoromethyl : Introduced in newer derivatives to enhance metabolic stability and PAK4 kinase inhibition (e.g., compound 3b in inhibited PAK4 at 0.1 µM) .

Q. How can contradictory activity data across studies be resolved?

Discrepancies in IC50_{50} values (e.g., thiazolo[4,5-d]pyrimidine analogs in CXCR2 assays: 0.079 µM vs. 11.3 µM ) often arise from:

  • Assay conditions : Variations in buffer pH, serum concentration, or incubation time.
  • Cell line heterogeneity : Differential receptor expression (e.g., CXCR2 levels in inflammatory vs. cancer cells).
  • Batch purity : Impurities >5% (e.g., unreacted thiourea) can skew results. Validate via HPLC and dose-response curve reproducibility .

Q. What strategies optimize pharmacokinetic properties without compromising activity?

  • Solubility enhancement : Introduce polar groups (e.g., morpholine at C-2, as in compound 4d in ) or formulate as prodrugs (e.g., acetonitrile-protected thiols) .
  • Metabolic stability : Replace metabolically labile methylthio with trifluoromethylthio or arylthio groups, as shown in PAK4 inhibitors .
  • Toxicity mitigation : Use computational models (e.g., molecular docking on CYP450 isoforms) to predict off-target effects .

Q. What mechanistic insights explain the dual antiviral and anticancer activity of this scaffold?

Thiazolo[4,5-d]pyrimidines inhibit human cytomegalovirus (HCMV) by mimicking purine bases, disrupting viral DNA synthesis . Anticancer activity often involves PAK4 kinase inhibition (blocking metastasis) or CRH-R1 receptor antagonism (inducing apoptosis) . Cross-activity is attributed to structural mimicry of guanine, enabling interaction with multiple enzymatic targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.